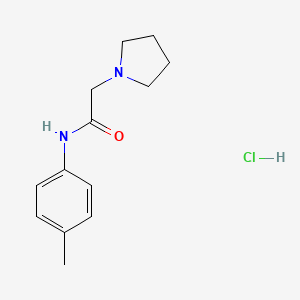![molecular formula C20H25N3O4S B4136294 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4136294.png)
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide
描述
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action and physiological effects of various proteins.
作用机制
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide inhibits the activity of GTPases by binding to their active site and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are activated by GTPases. 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has been shown to be a selective inhibitor of Cdc42, Rac1, and RhoA, with little or no effect on other GTPases.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit cell migration, proliferation, and invasion in cancer cells. 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has also been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. In addition, 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has been shown to improve neurological function in animal models of Parkinson's disease and traumatic brain injury.
实验室实验的优点和局限性
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has high specificity and selectivity for Cdc42, Rac1, and RhoA, which allows for the study of these GTPases without affecting other cellular processes. However, 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide can only be used in vitro or ex vivo, as it cannot cross cell membranes.
未来方向
There are several future directions for the use of 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide in scientific research. One direction is the study of the role of GTPases in the immune system, as 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has been shown to inhibit the activity of immune cells such as macrophages and dendritic cells. Another direction is the development of more potent and selective inhibitors of GTPases, as 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has some limitations in terms of its specificity and selectivity. Finally, 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide could be used in combination with other drugs or therapies to improve their efficacy in treating various diseases.
科学研究应用
2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has been widely used in scientific research to study the mechanism of action and physiological effects of various proteins. It has been shown to inhibit the activity of several GTPases, including Cdc42, Rac1, and RhoA, which are involved in various cellular processes such as cell migration, proliferation, and differentiation. 2-(1-adamantyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide has also been used to study the role of GTPases in cancer, cardiovascular disease, and neurological disorders.
属性
IUPAC Name |
2-(1-adamantyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-17-7-15(23(25)26)2-3-16(17)21-19(28)22-18(24)11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,21,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYFXULMQZLGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4136243.png)
![2-[({[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4136257.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4136262.png)



![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136287.png)

![ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4136298.png)

![2-(1-adamantyl)-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4136318.png)